molecular formula C6H10O3 B1296155 2-(Tetrahydrofuran-2-yl)acetic acid CAS No. 2434-00-6

2-(Tetrahydrofuran-2-yl)acetic acid

Cat. No. B1296155
CAS RN: 2434-00-6
M. Wt: 130.14 g/mol
InChI Key: IEDVQOXHVRVPIX-UHFFFAOYSA-N
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Description

2-(Tetrahydrofuran-2-yl)acetic acid is a chemical compound that can be synthesized through various methods and has applications in different fields, including organic chemistry and pharmaceuticals. The compound is related to tetrahydropyrans and tetrahydrofurans, which are cyclic ethers and have been studied for their potential use in synthesis and industry.

Synthesis Analysis

The synthesis of compounds related to 2-(tetrahydrofuran-2-yl)acetic acid has been explored in several studies. A diastereoselective route to synthesize 2,6-syn-disubstituted tetrahydropyrans was developed, which is significant for compounds like (+)-2-((2S,6S)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid, a component of the African civet cat's glandular marking secretion . Another study presented a synthesis strategy for (tetrahydrofuran-2-yl)acetates using a 'cyclization/hydrogenation/enzymatic kinetic resolution' approach, achieving excellent enantioselectivities . Additionally, a straightforward synthesis of 2-[1-alkyl-5,6-bis(alkoxycarbonyl)-1,2,3,4-tetrahydro-2-oxopyridin-3-yl]acetic acid derivatives was reported, which involves a one-pot three-component reaction without the need for a catalyst .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(tetrahydrofuran-2-yl)acetic acid has been determined through various spectroscopic methods. For instance, the crystal structure of a complex acetic acid derivative with a tetrahydropyran moiety was elucidated using X-ray diffraction analysis, revealing that the pyranoid ring adopts a chair conformation, which contributes to the stability of the sugar moiety .

Chemical Reactions Analysis

Chemical reactions involving tetrahydrofuran derivatives have been studied to understand their behavior and potential applications. Stereospecific formation of tetrahydrofurans from substituted 2,8-dioxabicyclo[3.2.1]oct-3-ylmethanols was observed when reacted with oxalic acid, occurring with inversion of configuration at a tertiary carbon . This type of reaction is important for understanding the chemical behavior of tetrahydrofuran derivatives and their potential transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methyltetrahydrofuran (2-MeTHF), a related compound, have been extensively studied due to its potential as a biomass-derived solvent. Its low miscibility with water, high boiling point, and remarkable stability make it an attractive option for various applications in organic chemistry, including organometallics, organocatalysis, and biotransformations. The environmental benefits and preliminary toxicology assessments suggest that it could be used more widely in pharmaceutical chemistry .

Safety And Hazards

The safety data sheet for a similar compound, tetrahydrofuran, indicates that it is highly flammable, harmful if swallowed, causes serious eye irritation, may cause respiratory irritation, may cause drowsiness or dizziness, and is suspected of causing cancer .

Future Directions

The use of 2-(Tetrahydrofuran-2-yl)acetic acid as a long-range pollinator attractant in the sexually deceptive orchid Cryptostylis ovata suggests potential applications in ecological research and conservation . Further studies could explore its potential uses in other fields.

properties

IUPAC Name

2-(oxolan-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-6(8)4-5-2-1-3-9-5/h5H,1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDVQOXHVRVPIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00281498
Record name (Oxolan-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00281498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tetrahydrofuran-2-yl)acetic acid

CAS RN

2434-00-6
Record name 2434-00-6
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Record name (Oxolan-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00281498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(oxolan-2-yl)acetic acid
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Synthesis routes and methods

Procedure details

A solution of 90 g. (0.81 mole) 2-cyanomethyltetrahydrofuran, 130 g. (3.2 mole) sodium hydroxide, 250 ml. methanol and 300 ml. water was heated at reflux for 20 hours. The reaction mixture was evaporated in vacuo, the residue taken up in chloroform and acidified to pH 5 with 6N hydrochloric acid. The organic layer was separated, the aqueous phase extracted with chloroform, the combined extracts dried (MgSO4) and the solvent evaporated to give 62 g. of crude acid. Distillation afforded 52.6 g. of product, B.P. 110° C. (2 mm.). 1H-NMR (CDCl3) ppm (delta): 2.50 (d, 2H, CH2COOH), 11.10 (s, 1H, COOH).
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